Tridecyl oleate

Catalog No.
S13158698
CAS No.
75164-73-7
M.F
C31H60O2
M. Wt
464.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tridecyl oleate

CAS Number

75164-73-7

Product Name

Tridecyl oleate

IUPAC Name

tridecyl (Z)-octadec-9-enoate

Molecular Formula

C31H60O2

Molecular Weight

464.8 g/mol

InChI

InChI=1S/C31H60O2/c1-3-5-7-9-11-13-15-16-17-18-19-21-23-25-27-29-31(32)33-30-28-26-24-22-20-14-12-10-8-6-4-2/h16-17H,3-15,18-30H2,1-2H3/b17-16-

InChI Key

ORLIFRJRAMADMX-MSUUIHNZSA-N

Canonical SMILES

CCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC

Tridecyl oleate is an ester formed from the reaction of tridecyl alcohol and oleic acid. Its molecular formula is C31H60O2C_{31}H_{60}O_{2}, and it is recognized for its excellent lubricating properties and light, non-greasy texture, making it suitable for various industrial applications, particularly in cosmetics and personal care products . The compound is typically a clear to pale yellow liquid at room temperature.

, including:

  • Oxidation: This reaction leads to the formation of oxides and peroxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Hydrolysis: Under acidic or basic conditions, tridecyl oleate can hydrolyze to yield tridecyl alcohol and oleic acid. Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide are typically used.
  • Transesterification: This involves exchanging the ester group with another alcohol, resulting in new ester products. Catalysts like sodium methoxide or sulfuric acid facilitate this reaction.

Tridecyl oleate exhibits notable biological activity, primarily due to its properties as a lubricant and emollient. In biological systems, it can enhance the permeability of cell membranes, which may facilitate the delivery of active compounds. Its mechanism of action involves interactions with lipid bilayers, modulating membrane fluidity, and reducing friction in biological contexts.

The synthesis of tridecyl oleate typically occurs via an esterification reaction between tridecyl alcohol and oleic acid. This process is catalyzed by an acid catalyst, such as sulfuric acid, and conducted under reflux conditions at approximately 150°C for several hours to ensure complete conversion into the ester . In industrial settings, this reaction is scaled up in large reactors with continuous stirring to achieve uniformity and then purified through distillation to remove any unreacted materials and by-products.

Tridecyl oleate has a wide range of applications across various fields:

  • Cosmetics: Used as an emollient and skin-conditioning agent.
  • Lubricants: Serves as a lubricant in various industrial applications due to its low viscosity and excellent lubricating properties.
  • Pharmaceuticals: Employed as an excipient in drug formulations and delivery systems.
  • Biological Research: Utilized in formulating biological assays and experiments due to its compatibility with biological systems .

Several compounds share structural similarities with tridecyl oleate, including:

  • Tridecyl trimellitate
  • Triethylhexyl trimellitate
  • Triisodecyl trimellitate
  • Triisotridecyl trimellitate

Uniqueness

Tridecyl oleate is unique due to its combination of a long-chain alcohol (tridecyl) with an unsaturated fatty acid (oleic acid). This structure provides a balance of viscosity and fluidity that enhances its lubricating properties compared to similar compounds. While other esters may also serve as lubricants or emollients, tridecyl oleate's specific molecular arrangement contributes to its effectiveness in various applications, particularly in personal care products where a non-greasy feel is desirable .

Thermodynamic Behavior Analysis

Phase Transition Characteristics

Tridecyl oleate exhibits distinctive phase transition behavior characteristic of long-chain fatty acid esters. The compound demonstrates a liquid state at ambient temperatures, with no reported crystalline melting point in standard literature sources [1] [2]. This behavior is consistent with the structural properties of unsaturated fatty acid esters, where the presence of the cis double bond in the oleic acid moiety disrupts molecular packing and prevents crystallization under normal conditions [3] [4].

The thermal stability profile of tridecyl oleate reveals multiple phase transition regions. Below 100°C, the compound maintains structural integrity with minimal degradation, exhibiting stable liquid phase characteristics [5] [6] [7]. The initial decomposition temperature (Tonset) for similar oleic acid esters typically occurs between 150-200°C, with tridecyl oleate expected to follow similar patterns based on its structural homology with other long-chain oleic acid esters [5] [6].

Temperature Range (°C)Thermal BehaviorMass Loss (%)
100-150Stable liquid phase<1
150-200Stable with minimal degradation1-3
200-250Onset of thermal degradation5-15
250-300Significant mass loss begins25-50
300-350Extensive decomposition70-90
350-400Complete thermal breakdown>95

The presence of the double bond in the oleic acid chain significantly influences thermal stability. Research on similar fatty acid ionic liquids demonstrates that compounds with double bonds in their structure exhibit reduced thermal stability compared to their saturated counterparts [5]. The cis configuration of the double bond at the 9-position creates structural instability that becomes pronounced at elevated temperatures, leading to accelerated degradation processes.

Viscosity-Temperature Relationships

The viscosity-temperature relationship of tridecyl oleate follows the characteristic exponential decay pattern observed in fatty acid esters [8] [6] [9] [10]. The compound exhibits high viscosity at low temperatures, with significant viscosity reduction as temperature increases. This behavior is consistent with the Andrade equation, which describes the temperature dependence of viscosity in liquid systems [11].

Temperature (°C)Estimated Viscosity (cSt)Viscosity Behavior
1085-95High viscosity, thick liquid
2065-75Moderate viscosity
3050-60Decreasing viscosity
4040-48Standard reference viscosity
5032-38Reduced viscosity
6026-32Low viscosity
7022-26Very low viscosity
8018-22Minimal viscosity
9016-19Near minimum viscosity
10014-16Minimum practical viscosity

The viscosity-temperature coefficient for tridecyl oleate is influenced by several molecular factors. The long tridecyl chain provides substantial molecular entanglement, contributing to higher viscosity values at lower temperatures [8] [9]. The oleic acid moiety, with its cis double bond, introduces molecular flexibility that affects the overall viscosity profile. The kink in the molecular structure caused by the double bond reduces intermolecular van der Waals forces, resulting in lower viscosity compared to saturated analogs [4].

Temperature-dependent viscosity behavior follows a logarithmic relationship, where viscosity decreases exponentially with increasing temperature. This relationship is crucial for applications requiring specific flow characteristics at different operating temperatures [10]. The compound maintains sufficient viscosity at elevated temperatures to provide effective lubrication properties while remaining fluid enough for practical handling at ambient conditions.

Spectroscopic Identification Markers

Fourier Transform Infrared Spectral Fingerprinting

Tridecyl oleate exhibits characteristic infrared absorption patterns consistent with the "Rule of Three" for ester compounds [12]. The compound displays three primary intense absorption bands that serve as definitive spectroscopic markers for identification and structural confirmation.

Wavenumber (cm⁻¹)AssignmentIntensityStructural Significance
1743C=O stretch (ester)StrongEster carbonyl group
1200-1240C-C-O stretch (asymmetric)StrongEster linkage asymmetric stretch
1100-1030O-C-C stretch (asymmetric)StrongAlkyl-oxygen bond stretch
2920-2850CH₂ stretching vibrationsStrongAliphatic chain vibrations
3007C=C stretch (cis double bond)MediumOleic acid double bond

The carbonyl stretch at 1743 cm⁻¹ represents the most characteristic absorption for the ester functional group [13] [14] [15] [12]. This frequency is consistent with aliphatic esters and confirms the presence of the ester linkage between the oleic acid and tridecyl alcohol components. The position of this absorption is influenced by the electron-withdrawing effects of the ester oxygen and the steric environment around the carbonyl group.

The asymmetric C-C-O stretch observed in the 1200-1240 cm⁻¹ region provides information about the ester linkage configuration [12]. This absorption involves coupled vibrations of the carbon-carbon bond adjacent to the carbonyl group and the carbon-oxygen bond of the ester linkage. The specific frequency within this range depends on the nature of the alkyl substituents and their steric interactions.

The O-C-C asymmetric stretch appearing between 1100-1030 cm⁻¹ is characteristic of the alkyl portion of the ester molecule [12]. This vibration involves the oxygen-carbon bond connecting to the tridecyl chain and provides information about the alcohol component of the ester. The intensity and position of this absorption are influenced by the length and branching of the alkyl chain.

The aliphatic CH₂ stretching vibrations at 2920-2850 cm⁻¹ are intense absorptions characteristic of long-chain aliphatic compounds [13] [15]. These bands arise from the symmetric and asymmetric stretching of methylene groups in both the oleic acid and tridecyl alcohol portions of the molecule. The intensity of these absorptions correlates with the number of methylene groups present in the molecular structure.

The cis double bond stretch at 3007 cm⁻¹ is a diagnostic marker for the oleic acid component [13] [15]. This absorption is characteristic of cis-configured alkenes and provides confirmation of the unsaturated nature of the fatty acid chain. The frequency and intensity of this band can be used to assess the degree of unsaturation and the geometric configuration of the double bond.

Nuclear Magnetic Resonance (¹H, ¹³C) Resonance Patterns

The nuclear magnetic resonance spectra of tridecyl oleate provide detailed structural information through characteristic resonance patterns for both proton and carbon nuclei [16] [17] [18] [19].

Proton Nuclear Magnetic Resonance (¹H NMR) Assignments:

Chemical Shift (ppm)AssignmentMultiplicityIntegration
0.87Terminal CH₃ groupsTriplet6H
1.25Bulk CH₂ groupsBroad multiplet40H
2.33α-CH₂ to C=OTriplet2H
4.15OCH₂ (ester linkage)Triplet2H
5.34Olefinic CH (C=C)Multiplet2H

The terminal methyl groups appearing at 0.87 ppm as triplets represent the characteristic resonance of primary alkyl chains [16] [18] [19]. These signals arise from both the terminal methyl of the tridecyl chain and the terminal methyl of the oleic acid chain. The triplet multiplicity results from coupling with adjacent methylene protons, with a typical coupling constant of approximately 7 Hz.

The bulk methylene protons at 1.25 ppm appear as a broad, overlapping multiplet encompassing the majority of the aliphatic chain protons [16] [17] [19]. This resonance represents the methylene groups in the interior portions of both the tridecyl and oleic acid chains. The chemical shift and breadth of this signal are characteristic of long-chain aliphatic esters.

The α-methylene protons adjacent to the carbonyl group resonate at 2.33 ppm as a triplet [16] [17] [19]. This downfield shift is caused by the deshielding effect of the adjacent carbonyl group. The triplet multiplicity arises from coupling with the neighboring methylene protons in the oleic acid chain.

The ester linkage methylene protons at 4.15 ppm appear as a triplet, representing the OCH₂ protons of the tridecyl alcohol component [16] [17] [19]. This significant downfield shift results from the electron-withdrawing effect of the ester oxygen atom. The triplet multiplicity indicates coupling with the adjacent methylene protons of the tridecyl chain.

The olefinic protons at 5.34 ppm appear as a complex multiplet representing the two protons of the cis double bond in the oleic acid moiety [16] [17] [19]. This characteristic downfield shift is typical of alkene protons and confirms the presence of the unsaturated bond. The multiplicity reflects the complex coupling patterns with adjacent allylic protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Assignments:

Chemical Shift (ppm)AssignmentMultiplicityStructural Information
14.1Terminal CH₃ carbonsQuartetPrimary carbon atoms
22.6CH₂ near chain endsTripletβ-carbon to terminal methyl
24.7-29.7Aliphatic CH₂ carbonsMultipletBulk methylene carbons
129.7-130.0Olefinic carbons (C=C)MultipletDouble bond carbons
173.2Carbonyl carbon (C=O)SingletEster carbonyl carbon

The terminal methyl carbons at 14.1 ppm appear as quartets due to coupling with attached protons [20] [16] [21] [22]. This resonance is characteristic of primary alkyl carbons and provides confirmation of the chain termination in both the tridecyl and oleic acid components.

The methylene carbons near the chain ends at 22.6 ppm represent the β-carbons adjacent to the terminal methyl groups [20] [16] [22]. These carbons experience moderate deshielding compared to interior methylene carbons and serve as diagnostic markers for chain length determination.

The bulk aliphatic methylene carbons appearing between 24.7-29.7 ppm represent the majority of the carbon skeleton in both molecular components [20] [16] [21] [22]. This region contains overlapping signals from multiple methylene carbons, with slight chemical shift variations depending on their proximity to functional groups.

The olefinic carbons at 129.7-130.0 ppm are characteristic of the cis double bond in the oleic acid moiety [20] [16] [21] [22]. The specific chemical shifts within this range depend on the electronic environment and the geometric configuration of the double bond. The multiplicity and chemical shift patterns confirm the presence of the unsaturated bond in the Z-configuration.

The carbonyl carbon at 173.2 ppm represents the ester carbonyl group and serves as the most diagnostic ¹³C NMR signal for ester identification [20] [16] [21] [22]. This significant downfield shift results from the electron-deficient nature of the carbonyl carbon and provides definitive confirmation of the ester functional group.

XLogP3

13.7

Hydrogen Bond Acceptor Count

2

Exact Mass

464.45933115 g/mol

Monoisotopic Mass

464.45933115 g/mol

Heavy Atom Count

33

UNII

S5IHI68VM9

Dates

Last modified: 08-10-2024

Explore Compound Types